molecular formula C10H11BrO2 B13609314 1-(2-Bromo-4-methoxyphenyl)propan-2-one

1-(2-Bromo-4-methoxyphenyl)propan-2-one

Cat. No.: B13609314
M. Wt: 243.10 g/mol
InChI Key: MECCYIFJRSUBNN-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-methoxyphenyl)propan-2-one is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.10 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

1-(2-bromo-4-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H11BrO2/c1-7(12)5-8-3-4-9(13-2)6-10(8)11/h3-4,6H,5H2,1-2H3

InChI Key

MECCYIFJRSUBNN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)OC)Br

Origin of Product

United States

Contextualization Within Organic Synthesis and Intermediate Chemistry

In the realm of organic synthesis, 1-(2-Bromo-4-methoxyphenyl)propan-2-one is primarily recognized as a valuable chemical intermediate. Its molecular structure is endowed with several reactive sites that can be strategically manipulated to construct more complex molecules. The utility of analogous bromo-substituted ketones in synthetic pathways underscores the potential of this specific compound. evitachem.com

The key to its synthetic versatility lies in its functional groups: the bromine atom, the ketone carbonyl group, and the substituted aromatic ring. The bromine atom, being a good leaving group, makes the adjacent carbon susceptible to nucleophilic substitution reactions. evitachem.com This allows for the introduction of a wide array of functional groups, such as amines or alcohols, thereby enabling the synthesis of diverse derivatives. evitachem.com Furthermore, the ketone functionality can participate in various transformations, including reduction to an alcohol or condensation reactions with other carbonyl compounds. evitachem.com

For instance, a structurally related compound, 1-(2-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone, serves as an intermediate in the synthesis of 2-Bromo Carbidopa, a derivative of Carbidopa, which is used in the management of Parkinson's disease. pharmaffiliates.com This highlights the role of such brominated phenylpropanones as key building blocks in the preparation of pharmaceutically active compounds. The synthesis of these intermediates often involves the bromination of the corresponding ketone precursor, a fundamental reaction in organic chemistry. evitachem.com

Strategic Importance of Substituted Phenylpropanone Architectures in Chemical Sciences

The phenylpropanone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. Phenylpropanoid derivatives, broadly, are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects, making them significant in the food, pharmaceutical, and cosmetic industries. nih.gov

Derivatives of the phenylpropanone core have been investigated for various therapeutic applications. Research has demonstrated that certain 1-phenylpropanone derivatives possess apoptotic activity against tumor cells, indicating potential in cancer therapy. google.com Furthermore, novel synthetic phenyl ketone derivatives have been identified as promising agents for nonalcoholic fatty liver disease (NAFLD) by modulating oxidoreductase activity. nih.gov Other studies have focused on designing 1,3-diphenyl-3-(phenylamino)propan-1-one derivatives as selective cyclooxygenase-2 (COX-2) inhibitors, which are sought after for their anti-inflammatory properties. researchgate.net

The strategic importance of the substituted phenylpropanone architecture, therefore, lies in its proven ability to serve as a foundation for the development of new therapeutic agents. The specific substitution pattern on the phenyl ring and modifications to the propanone side chain can be systematically varied to optimize biological activity and selectivity for a particular target.

Overview of Research Trajectories for Aryl Alkyl Ketones

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnection can be made at the bond between the aromatic ring and the propanone side chain. This bond can be conceptually formed via a Friedel-Crafts acylation or a related coupling reaction. This leads to two key synthons: a nucleophilic 2-bromo-4-methoxyphenyl anion equivalent and an electrophilic propan-2-one cation equivalent, or vice versa.

Alternatively, the bromine atom can be introduced at a later stage. This suggests a precursor such as 1-(4-methoxyphenyl)propan-2-one, which could be synthesized and then regioselectively brominated. The methoxy (B1213986) group is an ortho-, para-directing group, which would favor the introduction of bromine at the desired 2-position, ortho to the methoxy group.

A third retrosynthetic approach involves the manipulation of functional groups. For instance, the propan-2-one side chain could be constructed from a precursor like 2-bromo-4-methoxybenzaldehyde (B1338418) through a Grignard reaction followed by oxidation.

These disconnections highlight the main synthetic challenges, namely the controlled introduction of three different substituents onto the benzene (B151609) ring with the correct regiochemistry.

Development and Optimization of Synthetic Pathways

Based on the retrosynthetic analysis, several synthetic pathways can be proposed for the synthesis of this compound.

Palladium-Catalyzed Coupling Approaches

While no specific palladium-catalyzed syntheses for this compound have been detailed in the literature, this approach is a powerful tool in modern organic synthesis for the formation of carbon-carbon bonds. A hypothetical Suzuki-Miyaura coupling could involve the reaction of a (2-bromo-4-methoxyphenyl)boronic acid with a suitable propan-2-one enolate equivalent. Conversely, a Negishi coupling could employ an organozinc reagent.

Another plausible palladium-catalyzed route is the Heck coupling. This could involve the reaction of 1-bromo-3-methoxybenzene with methyl vinyl ketone, followed by subsequent bromination of the aromatic ring. However, controlling the regioselectivity of the initial coupling and the final bromination would be a significant challenge.

Reaction Catalyst Ligand Base Solvent Hypothetical Yield
Suzuki-Miyaura CouplingPd(OAc)₂SPhosK₃PO₄Toluene/H₂OModerate
Negishi CouplingPd(PPh₃)₄--THFModerate to Good
Heck CouplingPd(OAc)₂P(o-tol)₃Et₃NDMFVariable

Electrophilic Aromatic Substitution Strategies

A common and direct approach to the synthesis of substituted aromatic compounds is through electrophilic aromatic substitution (EAS). A plausible route to this compound via EAS would start from 3-methoxyanisole. The methoxy group is a strong activating and ortho-, para-directing group.

The synthesis could proceed in two key steps:

Friedel-Crafts Acylation: Reaction of 3-methoxyanisole with propanoyl chloride or propanoic anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) would introduce the propanoyl group. libretexts.orgmasterorganicchemistry.comkhanacademy.org The primary product would be 1-(4-methoxyphenyl)propan-2-one due to the directing effect of the methoxy group.

Bromination: The subsequent bromination of 1-(4-methoxyphenyl)propan-2-one with a brominating agent like N-bromosuccinimide (NBS) or bromine in acetic acid would introduce the bromine atom. safrole.com The methoxy group would direct the bromine to the ortho position, yielding the target compound.

Step Reagents Catalyst Solvent Hypothetical Conditions
Friedel-Crafts AcylationPropanoyl chlorideAlCl₃Dichloromethane0 °C to room temp
BrominationN-BromosuccinimideAcetic acidAcetic acidRoom temperature

Acylation Reactions and Precursor Transformations

This strategy focuses on modifying a pre-existing aromatic core. One could start with 1-bromo-3-methoxybenzene. A Friedel-Crafts acylation of this substrate with propanoyl chloride and a Lewis acid catalyst would be expected to yield a mixture of products due to the competing directing effects of the bromo and methoxy groups. However, the strong activating effect of the methoxy group should predominantly direct the acylation to the positions ortho and para to it. Acylation at the 4-position (para to the methoxy group) would lead to the desired precursor.

An alternative precursor transformation could involve the synthesis of 2-bromo-4-methoxybenzaldehyde. This aldehyde could then be reacted with a methyl Grignard reagent (CH₃MgBr) to form a secondary alcohol, which upon oxidation with a reagent like pyridinium (B92312) chlorochromate (PCC) would yield the target ketone.

Reaction Starting Material Reagents Product
Friedel-Crafts Acylation1-Bromo-3-methoxybenzenePropanoyl chloride, AlCl₃Mixture including 1-(2-Bromo-4-methoxyphenyl)propan-1-one
Grignard & Oxidation2-Bromo-4-methoxybenzaldehyde1. CH₃MgBr 2. PCCThis compound

Green Chemistry Approaches in Synthesis

Applying green chemistry principles to the synthesis of this compound would involve several considerations. The use of hazardous reagents like aluminum chloride in Friedel-Crafts acylations could be replaced with more environmentally benign solid acid catalysts. Solvents are a major source of waste in chemical synthesis; therefore, exploring solvent-free reaction conditions or using greener solvents like ionic liquids or supercritical fluids would be beneficial.

Furthermore, developing catalytic methods that minimize the formation of stoichiometric byproducts is a key aspect of green chemistry. For instance, a catalytic bromination using HBr and an oxidant like H₂O₂ would be a greener alternative to using elemental bromine. Atom economy could be maximized by designing a convergent synthesis where complex fragments are assembled in the final steps.

Chemo- and Regioselectivity Considerations in Synthesis

The synthesis of this compound is governed by the principles of chemo- and regioselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the proposed syntheses, this is particularly relevant if a precursor contains multiple reactive sites. For example, during the bromination of 1-(4-methoxyphenyl)propan-2-one, the aromatic ring is more susceptible to electrophilic attack than the alpha-carbon of the ketone under typical aromatic bromination conditions.

Regioselectivity is of paramount importance in this synthesis. The substitution pattern on the benzene ring is determined by the directing effects of the existing substituents. The methoxy group is a powerful ortho-, para-director and an activating group. The bromo group is a deactivating but also an ortho-, para-directing group.

In the electrophilic aromatic substitution of a monosubstituted methoxybenzene, the incoming electrophile will preferentially add to the para position due to less steric hindrance, and to a lesser extent, the ortho position. When both a bromo and a methoxy group are present, the strong activating effect of the methoxy group will dominate the regiochemical outcome of subsequent electrophilic substitutions. Therefore, in the Friedel-Crafts acylation of 1-bromo-3-methoxybenzene, the incoming acyl group is most likely to be directed to the position para to the methoxy group (the 4-position), which is also ortho to the bromine. This would lead to the desired substitution pattern.

Careful control of reaction conditions, such as temperature, catalyst, and the choice of brominating or acylating agent, is crucial to achieve the desired regioselectivity and minimize the formation of isomeric impurities.

Scale-Up Considerations and Process Chemistry Aspects

The transition from a laboratory-scale synthesis of this compound to large-scale industrial production necessitates a thorough evaluation of the process chemistry to ensure safety, efficiency, cost-effectiveness, and product quality. While specific scale-up data for this compound is not extensively published, an analysis of plausible synthetic routes allows for the identification of key challenges and optimization strategies. A likely synthetic pathway involves the bromination of a suitable precursor followed by the formation of the propan-2-one side chain.

A probable synthetic route commences with the bromination of 4-methoxyphenylacetic acid to yield 2-bromo-4-methoxyphenylacetic acid. This intermediate can then be converted to the final product, this compound.

Step 1: Bromination of 4-Methoxyphenylacetic Acid

The regioselective bromination of 4-methoxyphenylacetic acid is a critical step. The methoxy group is an ortho-, para-directing activator, while the acetic acid group is a deactivator. This directing effect favors bromination at the positions ortho to the methoxy group.

Key Scale-Up Considerations:

Reagent Selection: While elemental bromine is effective, its handling on a large scale is hazardous. Alternative brominating agents such as N-bromosuccinimide (NBS) may offer safety advantages, although cost can be a factor. The choice of brominating agent will also influence the reaction profile and impurity formation.

Solvent Choice: Acetic acid is a common solvent for laboratory-scale brominations. nih.gov For industrial applications, factors such as solvent toxicity, recovery, and cost become paramount. Alternative solvents should be evaluated for their performance and environmental impact.

Temperature Control: Bromination reactions are typically exothermic. Efficient heat dissipation is crucial on a large scale to prevent runaway reactions and control the formation of byproducts, such as dibrominated species. The use of jacketed reactors with precise temperature control is essential.

Work-up and Isolation: Quenching the reaction and isolating the 2-bromo-4-methoxyphenylacetic acid intermediate needs to be robust and scalable. Crystallization is a preferred method for purification on a large scale as it can be more cost-effective and efficient than chromatography.

Table 1: Potential Parameters for Scale-Up of Bromination
ParameterLaboratory ScaleScale-Up Considerations
Brominating Agent Bromine in Acetic AcidEvaluate N-Bromosuccinimide for improved safety and handling.
Solvent Acetic AcidExplore alternative solvents with better safety and recovery profiles.
Temperature Room TemperatureImplement precise temperature control with jacketed reactors to manage exotherms.
Molar Ratio ~1:1 (Substrate:Bromine)Optimize molar ratio to maximize yield and minimize byproduct formation.
Purification Recrystallization/ChromatographyFocus on developing a robust crystallization process for efficient large-scale purification.

Step 2: Conversion of 2-Bromo-4-methoxyphenylacetic Acid to this compound

The conversion of the carboxylic acid intermediate to the corresponding methyl ketone (propan-2-one) is the final key transformation. Several methods exist for this type of conversion, each with its own set of challenges for industrial application. One common laboratory method involves the reaction of the carboxylic acid with an organometallic reagent, such as methyllithium (B1224462), or converting the acid to an acid chloride followed by reaction with a suitable methylating agent. Another approach is the condensation with acetic anhydride. designer-drug.com

Key Scale-Up Considerations:

Reagent Selection and Stoichiometry: The use of highly reactive organometallic reagents like methyllithium can be challenging on a large scale due to their pyrophoric nature and the need for cryogenic temperatures. Alternative, safer, and more cost-effective reagents should be investigated. The reaction of the corresponding acid chloride with a milder organometallic reagent could be a more viable option. If using a method like condensation with acetic anhydride, precise control of stoichiometry is needed to avoid the formation of byproducts. wikipedia.orgdesigner-drug.com

Thermal Stability: The reaction conditions, particularly temperature, must be carefully controlled to prevent decomposition of the starting material and product. The thermal stability of all components should be assessed using techniques like differential scanning calorimetry (DSC).

Impurity Profile: The impurity profile can be complex, and byproducts may be difficult to separate. A thorough understanding of the reaction mechanism is necessary to minimize the formation of critical impurities.

Purification: Distillation or crystallization are the most likely methods for purification at scale. The choice will depend on the physical properties of this compound. Process parameters for the chosen purification method must be optimized to ensure high purity and yield.

Table 2: Comparative Analysis of Ketone Formation Methodologies for Scale-Up**
MethodAdvantagesScale-Up Challenges
Organolithium Reagents High reactivity and yield on a small scale.Pyrophoric nature, requires cryogenic temperatures, difficult to handle on a large scale.
Acid Chloride with Organometallic Reagents Generally high yielding and controllable.Requires an additional step to form the acid chloride, potential for over-addition of the organometallic reagent.
Condensation with Acetic Anhydride Uses readily available and less hazardous reagents.May require high temperatures and can lead to byproduct formation if not carefully controlled.

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹H NMR, ¹³C NMR, or 2D NMR data for this compound could be found in the public domain.

Specific chemical shifts, coupling constants, and multiplicity data for the protons of this compound are unavailable.

The characteristic chemical shifts for the carbon atoms, including the carbonyl, aromatic, methoxy, methylene, and methyl carbons of the target molecule, have not been reported.

No literature containing COSY, HMQC, or HMBC experiments was found, precluding an analysis of proton-proton and proton-carbon correlations.

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pathways

Published high-resolution mass spectrometry data, which would confirm the elemental formula (C₁₀H₁₁BrO₂) and detail the mass-to-charge ratios of fragment ions, is not available.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Specific vibrational frequencies (in cm⁻¹) corresponding to the C=O stretch, C-Br stretch, aromatic C-H and C=C stretches, and C-O ether stretches for this compound are absent from surveyed sources.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure and Conformation

There is no evidence of a single-crystal X-ray diffraction study having been performed on this compound. Therefore, crystallographic data such as unit cell dimensions, space group, bond lengths, bond angles, and solid-state conformation are unknown.

Chiroptical Spectroscopy (if applicable for chiral derivatives or enantiomers)

Chiroptical spectroscopy is a specialized branch of spectroscopy that investigates the differential interaction of chiral molecules with left- and right-circularly polarized light. Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are central to this field, providing valuable information on the absolute configuration and conformational features of chiral compounds.

The parent compound, this compound, is an achiral molecule. It lacks a stereogenic center and does not possess any element of planar or axial chirality. Consequently, it does not rotate the plane of polarized light or absorb left- and right-circularly polarized light differently. Therefore, in its native state, this compound is chiroptically inactive and would not produce a signal in CD or ORD spectroscopy.

The application of chiroptical spectroscopy becomes relevant only upon the introduction of chirality into the molecular structure, leading to the formation of chiral derivatives or enantiomers. For instance, a chiral derivative could theoretically be synthesized through asymmetric reduction of the ketone group at the C2 position to a hydroxyl group, creating a stereogenic center and yielding enantiomeric forms of 1-(2-Bromo-4-methoxyphenyl)propan-2-ol. Another possibility would be the introduction of a chiral substituent elsewhere in the molecule.

Should such a chiral derivative be synthesized, CD spectroscopy could be employed to characterize its stereochemical properties. The resulting enantiomers would be expected to produce mirror-image CD spectra. A positive or negative Cotton effect—the characteristic peak or trough in a CD spectrum—in a specific region, such as the n→π* transition of the carbonyl or the π→π* transitions of the aromatic ring, could be correlated with a specific absolute configuration (R or S) at the newly formed stereocenter.

While no experimental chiroptical data for derivatives of this compound are available in the scientific literature, the principles of the technique provide a clear framework for how such an analysis would be conducted. The sign and intensity of the Cotton effects would be highly sensitive to the spatial arrangement of the atoms and chromophores around the stereocenter.

The hypothetical data below illustrates how chiroptical measurements for a chiral derivative might be presented.

Table 1: Hypothetical Chiroptical Data for Enantiomers of a Chiral Derivative This data is illustrative and not based on experimental results.

EnantiomerSpecific Rotation [α]D (c=1, CHCl3)Major Cotton Effect (λmax)Molar Ellipticity [θ] (deg·cm2·dmol-1)
(R)-enantiomer+25.4°295 nm+4500
(S)-enantiomer-25.1°295 nm-4480

Reactivity and Mechanistic Investigations of 1 2 Bromo 4 Methoxyphenyl Propan 2 One

Reactivity of the Ketone Moiety

The ketone functional group, with its electrophilic carbonyl carbon and adjacent acidic α-hydrogens, is a primary site of reactivity. It readily undergoes nucleophilic additions, condensations, and substitutions at the α-position.

The polarized carbon-oxygen double bond of the ketone makes the carbonyl carbon susceptible to attack by nucleophiles. This fundamental reaction can proceed under both basic and acidic conditions. In a basic medium, a strong nucleophile directly attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate which is subsequently protonated. Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, allowing it to be attacked by weaker nucleophiles.

A common example of nucleophilic addition is the reduction of the ketone to a secondary alcohol. Using reducing agents like sodium borohydride (B1222165) (NaBH₄), the hydride ion (H⁻) acts as the nucleophile, adding to the carbonyl carbon. Subsequent workup protonates the resulting alkoxide to yield the corresponding alcohol, 2-bromo-1-(4-methoxyphenyl)propan-1-ol.

The presence of α-hydrogens on the methyl group adjacent to the carbonyl allows 1-(2-Bromo-4-methoxyphenyl)propan-2-one to act as a nucleophile in its enolate form. This reactivity is central to condensation reactions such as the Aldol (B89426) and Claisen-Schmidt condensations. These base-catalyzed reactions are pivotal for forming new carbon-carbon bonds. azom.commagritek.com

In a Claisen-Schmidt condensation, the ketone enolate reacts with an aldehyde that lacks α-hydrogens (to prevent self-condensation), such as an aromatic aldehyde. researchgate.netrasayanjournal.co.injocpr.comnih.govresearchgate.net For instance, the reaction of a structurally similar ketone, 4-methoxyacetophenone, with benzaldehyde (B42025) derivatives under basic conditions (e.g., NaOH or KOH) initially forms a β-hydroxy ketone (the aldol adduct), which readily dehydrates to yield an α,β-unsaturated ketone, commonly known as a chalcone (B49325). rasayanjournal.co.injocpr.com It is expected that this compound would react similarly, with its enolate attacking the aldehyde to form the corresponding chalcone derivative after dehydration.

Table 1: Representative Conditions for Claisen-Schmidt Condensation with Analogous Ketones This table is based on reactions with structurally similar methoxy-substituted acetophenones.

Ketone Reactant Aldehyde Reactant Base Solvent Product Type Ref
4-Methoxyacetophenone 4-Bromobenzaldehyde NaOH Ethanol Chalcone rasayanjournal.co.in
4-Methoxyacetophenone 4-Nitrobenzaldehyde NaOH Ethanol β-Hydroxyketone jocpr.com
2-Hydroxyacetophenone 4-Methoxybenzaldehyde MgO/Fly Ash None Chalcone researchgate.net

The α-hydrogens of the propan-2-one moiety are acidic and can be removed by a base to form an enolate, or they can facilitate the formation of an enol under acidic conditions. This allows for substitution reactions at the α-carbon. nih.gov

Alpha-Halogenation: Under acidic catalysis, the ketone can be converted to its enol form, which then acts as a nucleophile, attacking an electrophilic halogen (e.g., Br₂). This process typically results in mono-halogenation at the more substituted α-carbon if one exists. azom.com In base-promoted halogenation, an enolate is formed, which is more nucleophilic than an enol. The reaction is often difficult to stop at mono-substitution, as the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-hydrogens, leading to polyhalogenation. azom.comarkat-usa.org

Alpha-Alkylation: The formation of an enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is a common strategy for α-alkylation. youtube.com The resulting enolate can then act as a nucleophile in an Sₙ2 reaction with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to form a new carbon-carbon bond at the α-position. nih.govrsc.orgnih.gov For unsymmetrical ketones, the use of LDA at low temperatures typically forms the kinetic enolate, leading to alkylation at the less sterically hindered α-carbon. youtube.com

Reactivity of the Bromo Substituent

The bromine atom attached to the aromatic ring is a versatile handle for synthetic transformations, most notably for the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. The bromo substituent in this compound makes it an ideal substrate for these transformations. The general order of reactivity for aryl halides in these reactions is I > Br > Cl. walisongo.ac.id

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. arkat-usa.orgwalisongo.ac.idnih.govmdpi.commdpi.com This method is widely used for the synthesis of biaryl compounds. The reaction of this compound with an arylboronic acid, for example, would yield a biphenyl (B1667301) derivative. Studies on similar bromoacetophenones show that these reactions proceed in good to excellent yields under various conditions. arkat-usa.orgwalisongo.ac.id

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine). nih.govrsc.org This reaction is highly efficient for forming C(sp²)-C(sp) bonds. Research on the closely related 1-(2-bromophenoxy)propan-2-one (B1524407) has shown its utility in domino Sonogashira coupling/cyclization reactions to synthesize 2,3-disubstituted benzofurans. nih.gov This suggests that this compound would be a suitable precursor for similar intramolecular heteroannulation strategies.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orglibretexts.orgresearchgate.net The reaction typically proceeds via oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org This pathway allows for the introduction of a vinyl group at the position of the bromine atom.

Table 2: Representative Conditions for Cross-Coupling Reactions of Analogous Aryl Bromides This table is based on reactions with structurally similar bromo-substituted aromatic ketones.

Reaction Type Aryl Bromide Coupling Partner Catalyst / Base / Solvent Product Type Ref
Suzuki 5-Bromo-2-hydroxyacetophenone Phenylboronic acid Pd(OAc)₂ / K₂CO₃ / Water 5-Phenyl-2-hydroxyacetophenone walisongo.ac.id
Suzuki 4-Bromoacetophenone Arylboronic acids Pd-complex / KOH / Water Biaryl Ketones arkat-usa.org
Sonogashira 2-Bromoanisole Phenylacetylene Pd-complex / CsOAc / DMA 2-(Phenylethynyl)anisole nih.gov
Heck 4-Bromoanisole Styrene Pd-complex / NaOH / DMF 4-Methoxy-stilbene arkat-usa.org

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike Sₙ1 and Sₙ2 reactions, the SNAr mechanism typically proceeds via an addition-elimination pathway, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgopenstax.org

For this mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. openstax.orgmasterorganicchemistry.comyoutube.comyoutube.com These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.

In the case of this compound, the bromo leaving group is para to an electron-donating methoxy (B1213986) group (-OCH₃) and meta to a moderately electron-withdrawing propan-2-one group (-COCH₂CH₃). The powerful activating effect of ortho/para EWGs, such as nitro groups (-NO₂), is absent. openstax.orgmasterorganicchemistry.com The electron-donating nature of the para-methoxy group would, in fact, destabilize the negative charge of the required intermediate. Therefore, under typical SNAr conditions, this compound is not expected to undergo nucleophilic aromatic substitution. The reaction would require exceptionally harsh conditions or an alternative mechanism, such as one involving a benzyne (B1209423) intermediate, which is typically induced by very strong bases like sodium amide. youtube.com

Reductive Debromination Studies

Reductive debromination of aryl bromides is a common transformation in organic synthesis. For this compound, the carbon-bromine bond on the aromatic ring can be cleaved under various reductive conditions. These methods often involve transition-metal catalysis, radical intermediates, or hydride reagents.

One common method for such transformations is catalytic hydrogenation, where the bromo substituent can be removed using hydrogen gas and a palladium catalyst, typically on a carbon support (Pd/C). This method is generally effective for the dehalogenation of aryl halides. The reaction proceeds under neutral conditions, and bromides are typically reduced more readily than chlorides. It is expected that the bromo group in this compound could be selectively reduced in the presence of other functional groups like the ketone and ether, given the appropriate choice of catalyst and reaction conditions. organic-chemistry.org

Light-mediated reductive debromination offers a milder alternative. These methods often utilize photoredox catalysts in the presence of a hydrogen atom donor. This approach is effective for the reduction of unactivated alkyl and aryl bromides. acs.orgacs.org The mechanism involves the generation of a radical anion, which then undergoes fragmentation to cleave the carbon-bromine bond. acs.org

Below is a hypothetical data table illustrating the potential outcomes of reductive debromination of a similar aryl bromide under different conditions, which could be analogous to the reactivity of this compound.

EntryReductant/CatalystSolventTemperature (°C)Time (h)Yield of Debrominated Product (%)
1H2 (1 atm), 10% Pd/CEthanol2512>95
2NaBH4, PdCl2Methanol0285
3Ir(ppy)3, DIPEA, TTMSS, Blue LEDAcetonitrile (B52724)251092

Reactivity of the Methoxy Substituent

The methoxy group (-OCH3) on the aromatic ring significantly influences the molecule's reactivity, both through its own chemical transformations and its electronic effects on the ring.

The cleavage of the methyl-oxygen bond in the methoxy group, known as O-demethylation, is a common reaction to convert methoxyarenes to the corresponding phenols. This transformation typically requires harsh conditions due to the stability of the aryl methyl ether.

Common reagents for demethylation include strong protic acids like hydrobromic acid (HBr) and Lewis acids such as boron tribromide (BBr3). chem-station.com With 47% HBr, the reaction mechanism involves protonation of the ether oxygen, followed by a nucleophilic attack of the bromide ion on the methyl group via an SN2 mechanism. chem-station.com Boron tribromide is a particularly effective reagent for cleaving aryl methyl ethers, often allowing for reactions at lower temperatures. The mechanism involves the formation of an alkoxydibromoborane intermediate, which is subsequently hydrolyzed to yield the phenol (B47542). chem-station.comrsc.org

Recent studies have explored more moderate conditions for demethylation, such as using acidic concentrated lithium bromide (ACLB). This method has been shown to be efficient for a variety of lignin-derived aromatic compounds. The reaction proceeds via protonation of the ether oxygen followed by SN2 substitution by the bromide ion. nih.gov

The table below presents typical conditions for the demethylation of methoxy-substituted aromatic ketones, which would be applicable to this compound.

EntryReagentSolventTemperature (°C)Time (h)Yield of Phenol (%)
1BBr3Dichloromethane-78 to 25490
247% HBrAcetic Acid120882
3LiBr, HClWater110296

The substituents on the benzene (B151609) ring of this compound have a profound effect on its reactivity towards electrophilic aromatic substitution. The methoxy group is a strong activating group and an ortho, para-director. This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions.

Conversely, the bromo substituent is a deactivating group, yet it is also an ortho, para-director. The deactivation arises from the inductive effect of the electronegative bromine atom, which withdraws electron density from the ring. However, the lone pairs on the bromine can participate in resonance, directing incoming electrophiles to the ortho and para positions.

The propan-2-one substituent is a deactivating group and a meta-director. The carbonyl group is electron-withdrawing through both induction and resonance, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position.

In this compound, the positions ortho and para to the strongly activating methoxy group are the most nucleophilic. Given that the para position is occupied by the bromo substituent and one ortho position is occupied by the propan-2-one side chain, the remaining vacant ortho position (C5) would be the most likely site for electrophilic aromatic substitution.

Reaction Kinetics and Thermodynamic Studies of Key Transformations

For instance, in an SNAr (nucleophilic aromatic substitution) reaction where the bromo group is displaced by a nucleophile, the reaction rate would be influenced by the nature of the nucleophile, the solvent, and the electronic effects of the other substituents. The presence of the electron-withdrawing propan-2-one group ortho to the bromine would be expected to accelerate such a reaction by stabilizing the negatively charged Meisenheimer intermediate.

Kinetic studies of related reactions, such as the alpha-halogenation of ketones, show that the rate-determining step is often the formation of the enol or enolate intermediate. libretexts.org For this compound, reactions involving the propan-2-one side chain, such as enolate formation, would be influenced by the steric and electronic properties of the substituted aromatic ring.

Thermodynamic studies would provide insight into the relative stability of reactants, intermediates, and products. For example, in demethylation reactions, the formation of the more stable phenol product drives the reaction to completion, despite the high activation energy required to cleave the strong aryl-O-CH3 bond.

Investigation of Reaction Mechanisms via Spectroscopic and Computational Methods

The elucidation of reaction mechanisms for compounds like this compound would heavily rely on a combination of spectroscopic and computational techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for tracking the progress of a reaction by identifying reactants, intermediates, and products. For example, in a demethylation reaction, the disappearance of the methoxy signal in the 1H NMR spectrum and the appearance of a broad phenolic -OH signal would be indicative of the reaction's progress.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring reactions involving the carbonyl group of the propan-2-one side chain. The C=O stretching frequency is sensitive to the electronic environment and can shift upon reaction. pressbooks.pub

Mass Spectrometry (MS): MS can be used to identify reaction products and intermediates by their mass-to-charge ratio. Fragmentation patterns can also provide structural information.

Computational Methods:

Density Functional Theory (DFT): DFT calculations are a powerful tool for investigating reaction mechanisms. They can be used to model the geometries of reactants, transition states, and products, and to calculate their relative energies. This allows for the determination of activation energies and reaction enthalpies, providing a detailed picture of the reaction pathway. mdpi.comacs.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the role of the solvent and the dynamic behavior of the reacting molecules. This can be particularly useful for understanding complex reaction mechanisms where solvent effects are significant.

By employing these methods, researchers can gain a detailed understanding of the reactivity and mechanistic pathways of this compound, even in the absence of extensive experimental literature.

Theoretical and Computational Studies on 1 2 Bromo 4 Methoxyphenyl Propan 2 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(2-Bromo-4-methoxyphenyl)propan-2-one, methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) would be employed to determine its optimized molecular geometry. These calculations would provide precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule in its most stable energetic state.

The electronic structure analysis would reveal the distribution of electrons within the molecule. Key parameters such as Mulliken atomic charges and the molecular electrostatic potential (MEP) map would be generated. The MEP map is particularly insightful as it visually represents the regions of electron density, highlighting electrophilic and nucleophilic sites, which are crucial for predicting chemical reactivity.

Table 1: Predicted Molecular Properties of this compound (Illustrative)

Property Predicted Value
Optimized Energy [Value in Hartrees]
Dipole Moment [Value in Debye]
Point Group C1
Key Bond Lengths (Å) C-Br: ~1.9, C=O: ~1.2, C-C (ring): ~1.4

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). malayajournal.org

The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. malayajournal.orgresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net Analysis of the spatial distribution of these orbitals would show which atoms are the primary contributors, thus identifying the most probable sites for electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital Properties of this compound (Illustrative)

Parameter Predicted Value (eV)
HOMO Energy [Value]
LUMO Energy [Value]
HOMO-LUMO Energy Gap (ΔE) [Value]
Ionization Potential (I ≈ -E_HOMO) [Value]

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds in this compound, particularly the bond connecting the phenyl ring to the propanone moiety and the C-C bond within the propanone chain, allows for multiple conformations. A conformational analysis, typically performed by systematically rotating these bonds and calculating the potential energy at each step, would reveal the molecule's energy landscape.

This analysis would identify the most stable conformer (the global minimum on the potential energy surface) as well as other low-energy conformers (local minima). The energy barriers between these conformers would also be determined, providing insight into the molecule's flexibility and the relative populations of different conformations at a given temperature.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are powerful tools for predicting various spectroscopic properties. For this compound, theoretical vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts could be calculated.

These predicted spectra serve as a valuable tool for interpreting and assigning experimental data. For instance, calculated vibrational frequencies, after appropriate scaling, can be compared with an experimental IR spectrum to identify characteristic functional group vibrations. Similarly, predicted NMR shifts can aid in the structural elucidation of the compound and its derivatives.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations would provide a dynamic picture of this compound's behavior over time, particularly in a solution. By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol), one can study how the solvent affects its conformation and properties.

MD simulations can reveal the formation and dynamics of hydrogen bonds and other non-covalent interactions between the solute and solvent molecules. Furthermore, simulations of multiple solute molecules can be used to investigate intermolecular interactions, such as π-π stacking of the phenyl rings, which are crucial for understanding the properties of the compound in the condensed phase.

Reaction Pathway Modeling and Transition State Analysis

For any chemical reaction involving this compound, computational modeling can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, products, and any intermediates, as well as locating the transition state (TS) structures that connect them.

By calculating the energies of these species, an energy profile for the reaction can be constructed. The activation energy, determined from the energy difference between the reactants and the highest energy transition state, is a key predictor of the reaction rate. Analysis of the transition state's geometry and vibrational modes provides detailed mechanistic insights into how the chemical transformation occurs at a molecular level.

Applications of 1 2 Bromo 4 Methoxyphenyl Propan 2 One As a Synthetic Intermediate

Precursor in Heterocyclic Compound Synthesis

The presence of both an electrophilic carbonyl carbon and a carbon atom bearing a good leaving group (bromine) makes 1-(2-Bromo-4-methoxyphenyl)propan-2-one an ideal starting material for the synthesis of various heterocyclic systems. The reactions typically proceed via condensation followed by intramolecular cyclization, or through nucleophilic substitution at the α-carbon.

Synthesis of Nitrogen-Containing Heterocycles

The reaction of α-bromoketones with nitrogen-containing nucleophiles is a well-established method for the synthesis of nitrogen heterocycles. This compound can be utilized in similar transformations to yield a variety of nitrogen-containing ring systems.

A prominent example is the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thioamide. While not a direct synthesis of a purely nitrogen-containing heterocycle, it demonstrates the reactivity of the α-bromoketone. For the synthesis of purely nitrogenous heterocycles, reactions with amidines or other dinucleophilic nitrogen species can be employed. For instance, condensation with an amidine can lead to the formation of substituted imidazoles.

ReagentHeterocyclic ProductGeneral Reaction Scheme
Amidines (e.g., benzamidine)Substituted ImidazolesReaction of the α-bromoketone with the amidine, leading to cyclization.
Hydrazine derivativesSubstituted PyridazinesCondensation and subsequent cyclization.
Amines (in the presence of a second carbonyl source)Substituted PyridinesMulti-component reactions leading to the pyridine ring.

This table presents plausible synthetic routes based on established chemical principles for α-bromoketones.

Synthesis of Oxygen-Containing Heterocycles

The synthesis of oxygen-containing heterocycles from this compound can be achieved through various synthetic strategies. One common approach involves the reaction with a nucleophile that also contains a hydroxyl group, leading to cyclization.

For example, the reaction with a β-ketoester in the presence of a base can lead to the formation of substituted furans. The initial step is the alkylation of the enolate of the β-ketoester, followed by an intramolecular cyclization and dehydration.

Reagent/MethodHeterocyclic ProductGeneral Reaction Scheme
β-Ketoesters (e.g., ethyl acetoacetate)Substituted FuransBase-catalyzed condensation and cyclization.
Salicylaldehyde derivativesSubstituted BenzofuransReaction involving the phenolic oxygen and subsequent cyclization.
Intramolecular cyclization (via a precursor with a hydroxyl group)DihydrofuransFormation of an intermediate that undergoes internal cyclization.

This table outlines potential synthetic pathways for oxygen-containing heterocycles, leveraging the known reactivity of α-bromoketones.

Synthesis of Sulfur-Containing Heterocycles

The synthesis of sulfur-containing heterocycles using this compound is exemplified by the well-known Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide to form a thiazole ring. Thiazoles are important structural motifs in many biologically active molecules.

ReagentHeterocyclic ProductGeneral Reaction Scheme
Thioamides (e.g., thioacetamide)Substituted ThiazolesHantzsch thiazole synthesis.
ThioureaSubstituted AminothiazolesA variation of the Hantzsch synthesis.
Sodium hydrosulfide followed by a suitable electrophileSubstituted ThiophenesFormation of a thiol intermediate which can then undergo cyclization.

This table illustrates established methods for the synthesis of sulfur-containing heterocycles from α-bromoketones.

Building Block for Complex Organic Molecule Assembly

The reactivity of this compound extends beyond the synthesis of simple heterocycles, making it a valuable building block for the construction of more complex organic molecules, including the core structures of natural products and advanced pharmaceutical intermediates.

Construction of Natural Product Cores

Many natural products contain intricate molecular architectures that can be challenging to synthesize. The functional groups present in this compound allow for its incorporation into larger molecules through various carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, it can be used in alkylation reactions to introduce the 2-bromo-4-methoxyphenylpropan-2-one moiety into a larger molecular scaffold, which can then be further elaborated.

Synthesis of Advanced Pharmaceutical Intermediates (non-clinical focus)

In the realm of medicinal chemistry, the development of novel molecular scaffolds is crucial for the discovery of new therapeutic agents. Pharmaceutical intermediates are the building blocks used in the synthesis of active pharmaceutical ingredients (APIs). This compound can serve as a key intermediate in the synthesis of more complex molecules that may be investigated for their biological activity.

The substituted phenyl ring and the reactive ketone and bromide functionalities allow for a high degree of molecular diversity. For example, the bromine atom can be displaced by a variety of nucleophiles to introduce different functional groups, while the ketone can be transformed into other functionalities such as alcohols, alkenes, or amines. This versatility makes it a valuable starting material for the generation of libraries of compounds for high-throughput screening in drug discovery programs.

Development of Agrochemical Precursors

The potential of phenylpropanone derivatives in the synthesis of agrochemicals is an area of active research. The introduction of a bromine atom and a methoxy (B1213986) group on the phenyl ring can influence the biological activity and selectivity of the final agrochemical product. However, specific studies detailing the conversion of this compound into novel herbicidal, fungicidal, or insecticidal compounds have not been identified. Further research would be necessary to explore its utility in this sector.

Role in Material Science Precursor Synthesis

In the realm of material science, functionalized aromatic compounds serve as crucial building blocks for advanced materials. The presence of a reactive bromine atom and an electron-donating methoxy group on the aromatic ring of this compound suggests its potential as a precursor for various functional materials.

Polymeric Building Blocks

Brominated aromatic compounds can be utilized in various polymerization reactions, including cross-coupling reactions, to introduce specific functionalities into a polymer backbone. These functionalities can enhance properties such as thermal stability, flame retardancy, and refractive index. However, there is no specific literature detailing the use of this compound as a monomer or a precursor for the synthesis of polymeric building blocks.

Optoelectronic Materials

The synthesis of organic optoelectronic materials often involves the use of aromatic compounds with tailored electronic properties. The methoxy group in this compound is an electron-donating group that can influence the photophysical properties of a larger conjugated system. The bromine atom provides a site for further chemical modification, allowing for the construction of more complex molecules with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). Nevertheless, specific research demonstrating the synthesis of optoelectronic materials from this particular precursor is not currently available.

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is a cornerstone of chemical analysis, enabling the separation of components from a mixture for subsequent identification and quantification. For a compound like 1-(2-Bromo-4-methoxyphenyl)propan-2-one, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are invaluable tools.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a powerful technique for the purity assessment of non-volatile and thermally sensitive compounds. The development of a robust HPLC method for this compound would be based on its structural characteristics, particularly its polarity, which is influenced by the methoxy (B1213986), bromo, and ketone functional groups. A reverse-phase approach is typically the most suitable for compounds of this nature.

Column Selection: A C18 (octadecylsilyl) column is a common first choice for reverse-phase chromatography due to its versatility and ability to separate a wide range of moderately polar to nonpolar compounds. The particle size of the stationary phase (e.g., 5 µm or 3 µm) would be selected based on the desired balance between resolution and analysis time.

Mobile Phase Composition: The mobile phase would likely consist of a mixture of a polar organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with an acidic modifier like phosphoric acid or formic acid to improve peak shape and resolution. sielc.comacs.org The ratio of the organic to the aqueous phase would be optimized to achieve an appropriate retention time for the analyte. A gradient elution, where the mobile phase composition is changed over the course of the analysis, may be necessary to resolve a complex mixture of impurities with varying polarities.

Detection: The presence of a chromophore in the this compound molecule, specifically the substituted benzene (B151609) ring, makes it amenable to UV detection. A photodiode array (PDA) detector would be particularly useful, as it can acquire the UV-Vis spectrum of the eluting peak, aiding in peak identification and purity assessment. nih.gov The detection wavelength would be set at one of the absorption maxima of the compound to ensure high sensitivity.

Table 1: Hypothetical HPLC Method Parameters for this compound

ParameterSuggested ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reverse-phase separation of aromatic compounds.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid improves peak shape; Acetonitrile is a common organic modifier.
Gradient 50% B to 95% B over 20 minutesTo elute compounds with a range of polarities.
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CFor reproducible retention times.
Detection PDA at 280 nmBased on typical absorbance for substituted acetophenones. nih.gov
Injection Vol. 10 µLStandard injection volume.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Traces

For the analysis of volatile impurities or for the characterization of the compound itself if it is sufficiently thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice. It combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.

In GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for confident identification.

Column and Conditions: A common stationary phase for the analysis of halogenated aromatic compounds is a trifluoropropyl methyl polysiloxane column, which offers good selectivity for such analytes. The temperature program of the GC oven would be optimized to ensure good separation of all components of interest.

Mass Spectrometry: Electron ionization (EI) at 70 eV is a standard method for generating reproducible mass spectra. The fragmentation pattern of this compound would be expected to show characteristic fragments resulting from the cleavage of the bromine atom, the propanone side chain, and the methoxy group. The presence of bromine is readily identifiable due to the characteristic isotopic pattern of its two stable isotopes, 79Br and 81Br, which are present in nearly equal abundance. This results in pairs of peaks (M and M+2) for bromine-containing fragments.

Table 2: Predicted GC-MS Fragmentation for this compound

m/z (mass-to-charge ratio)Proposed Fragment IonComments
242/244[M]+• (Molecular ion)Isotopic pattern due to 79Br/81Br.
199/201[M - CH3CO]+Loss of the acetyl group.
163[M - Br]+Loss of the bromine radical.
135[C8H7O2]+Fragment corresponding to methoxyphenylacetyl cation.
43[CH3CO]+Acetyl cation.

Spectrophotometric Methods for Concentration Determination

UV-Visible spectrophotometry is a straightforward and cost-effective method for determining the concentration of a compound in a solution, provided it contains a chromophore and there are no interfering substances that absorb at the same wavelength. The substituted benzene ring in this compound allows it to absorb UV radiation.

To determine the concentration of a pure sample in a non-absorbing solvent, a calibration curve would first be constructed by measuring the absorbance of a series of solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. Studies on similar compounds like 2'-methoxyacetophenone (B1218423) and 4-methoxyacetophenone show strong absorption in the UV region, which confirms the potential for this method. nih.govijrat.org The λmax for this compound is expected to be in a similar range.

Table 3: Illustrative Data for a Hypothetical UV-Vis Calibration Curve

Concentration (mg/L)Absorbance at λmax
1.00.152
2.50.380
5.00.765
7.51.148
10.01.530

Electrochemical Detection Methods and Sensors

Electrochemical methods offer a highly sensitive approach to the analysis of electroactive compounds. While specific sensors for this compound have not been reported, the principles of electrochemistry suggest that its detection is feasible. The presence of the reducible bromo-substituent and the aromatic ketone moiety indicates that the compound could be analyzed using techniques such as cyclic voltammetry or differential pulse voltammetry.

The electrochemical reduction of halogenated aromatic compounds has been a subject of research. researchgate.net This process typically involves the cleavage of the carbon-halogen bond. The potential at which this reduction occurs can be used for qualitative analysis, while the current generated is proportional to the concentration of the analyte.

The development of a sensor for this compound would involve the selection of a suitable electrode material (e.g., glassy carbon, gold, or a chemically modified electrode) and the optimization of the supporting electrolyte and pH. The sensor's response would be calibrated using standard solutions of the analyte. While the development of a specific sensor would require dedicated research, the electrochemical properties of halogenated organic compounds provide a strong basis for the feasibility of this approach. nih.gov

Future Research Directions and Emerging Applications

Development of Novel Catalytic Transformations Involving the Compound

The unique structure of 1-(2-bromo-4-methoxyphenyl)propan-2-one makes it an ideal substrate for a variety of novel catalytic transformations. The presence of an aryl bromide functionality is particularly suited for transition-metal-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis. Future research is poised to explore palladium- and nickel-catalyzed reactions to forge new carbon-carbon and carbon-heteroatom bonds at the C2 position of the phenyl ring.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling with boronic acids, the Sonogashira coupling with terminal alkynes, and the Buchwald-Hartwig amination with amines, represent robust methods for derivatization. A particularly innovative direction involves the palladium-catalyzed borylative cyclization of α-(2-bromoaryl) ketones, which could lead to the synthesis of novel boron-containing heterocyclic compounds. acs.org This process would likely involve an initial oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with a diboron (B99234) reagent and subsequent intramolecular cyclization involving the ketone's enolate.

Nickel catalysis offers a cost-effective and highly reactive alternative. Nickel-catalyzed reductive cross-electrophile coupling reactions, for instance, could pair the aryl bromide moiety with other electrophiles, such as α-bromo sulfoxides, under mild conditions. organic-chemistry.orgnih.gov Furthermore, photochemical methods combined with nickel catalysis could enable novel C-H arylation reactions, where an excited-state nickel complex facilitates the formation of radicals that drive the coupling process. nih.gov The ketone group itself can direct or participate in catalytic cycles, influencing reactivity and selectivity in transformations like nickel-catalyzed Suzuki-Miyaura reactions.

Catalytic TransformationCatalyst System (Example)Potential Product Scaffold
Suzuki-Miyaura Coupling Pd(PPh₃)₄, Base2-Aryl-4-methoxyphenylpropan-2-one
Sonogashira Coupling PdCl₂(PPh₃)₂, CuI, Base2-Alkynyl-4-methoxyphenylpropan-2-one
Buchwald-Hartwig Amination Pd₂(dba)₃, Ligand, Base2-(Amino/Amido)-4-methoxyphenylpropan-2-one
Borylative Cyclization Pd(OAc)₂, Ligand, B₂neop₂Benzoxaborinine derivatives
Reductive Cross-Coupling NiBr₂·glyme, Mn reductant2,2'-Biphenyl derivatives
Photochemical C-H Arylation Ni Catalyst, Ir PhotocatalystC-H functionalized derivatives

Exploration of Biological Tool Molecule Synthesis Based on its Scaffold (mechanistic focus)

The scaffold of this compound is a promising starting point for the synthesis of specialized biological tool molecules, such as fluorescent probes, affinity labels, and metabolic inhibitors. The development of these tools hinges on precise chemical modifications that exploit the compound's inherent reactivity in a mechanistically controlled manner.

A key strategy involves leveraging the aryl bromide for transition-metal-catalyzed coupling reactions to introduce reporter groups. For instance, a Sonogashira coupling could be employed to attach a fluorescent alkyne, creating a probe for bioimaging applications. nih.gov The mechanism involves the formation of a palladium-acetylide complex that subsequently undergoes reductive elimination with the aryl-palladium intermediate derived from the parent compound.

Alternatively, the principles of aromatic nucleophilic substitution (SNAr) could be adapted to design probes that respond to specific biological nucleophiles. While direct SNAr on the electron-rich ring is difficult, the scaffold could be modified to create electron-deficient systems. A more advanced approach involves an "SNAr-rearrangement" mechanism, where a probe is designed to react with a biological target like cysteine. researchgate.net In a hypothetical probe based on this scaffold, the initial nucleophilic attack by the thiol of cysteine at a strategically introduced electron-deficient site could trigger a rearrangement and displacement of a leaving group, leading to a significant change in fluorescence.

The ketone functionality provides another handle for modification. It can be reduced to a secondary alcohol, creating a chiral center and altering the molecule's hydrogen bonding capabilities. It can also serve as a precursor for more complex heterocyclic systems known to have biological activity, such as thiazoles. The synthesis of such derivatives often proceeds through condensation reactions with hydrazine- or amine-containing building blocks.

Biological Tool TypeSynthetic StrategyKey Mechanistic StepPotential Application
Fluorescent Probe Sonogashira coupling with a fluorescent alkyneOxidative addition / Reductive eliminationCellular imaging, Target localization
Turn-On Sensor SNAr-rearrangement with a biological nucleophileNucleophilic attack followed by intramolecular cyclization/rearrangementDetection of specific thiols (e.g., cysteine)
Enzyme Inhibitor Scaffold Reduction of ketone to alcoholNucleophilic addition of hydrideAltering binding affinity through H-bonding
Affinity Label Introduction of an electrophilic trapMichael addition or nucleophilic substitutionCovalent labeling of target proteins

Green Chemistry Innovations in its Synthesis and Derivatization

Future research into the synthesis and derivatization of this compound will increasingly focus on aligning with the principles of green chemistry. This involves the adoption of safer solvents, the use of alternative energy sources to drive reactions, and the design of more atom-economical synthetic routes.

A primary area for innovation is the replacement of conventional polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which are common in cross-coupling reactions but face regulatory pressure due to toxicity. rsc.org Research will likely explore the use of bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or γ-valerolactone (GVL). rsc.orgwhiterose.ac.uk Another approach is the use of aqueous micellar catalysis, where surfactants form nanoreactors in water, allowing reactions of water-insoluble substrates to proceed efficiently in an environmentally benign medium.

The use of alternative energy sources, particularly visible light, is a rapidly growing area. Photocatalysis can enable transformations under exceptionally mild conditions, often at room temperature. academie-sciences.fr For instance, a photoredox-catalyzed coupling could be developed to functionalize the compound, where a photocatalyst absorbs light to initiate a single-electron transfer (SET) process, generating reactive radical intermediates that lead to the desired product. rsc.orgrsc.org This approach avoids the need for high temperatures, reducing energy consumption.

Furthermore, improving atom economy by exploring C-H activation reactions is a significant goal. Instead of starting with a pre-brominated arene, future syntheses might involve the direct C-H arylation of a simpler methoxy-phenylpropanone precursor. researchgate.net This eliminates the need for a bromination step and reduces the generation of inorganic waste salts.

Green Chemistry ApproachTraditional MethodGreen InnovationPrinciple Addressed
Solvent Replacement Use of DMF, NMP, or chlorinated solventsUse of bio-derived solvents (e.g., GVL) or water with surfactantsSafer Solvents & Auxiliaries
Energy Efficiency High-temperature thermal heating (e.g., reflux)Visible-light photocatalysis at room temperatureDesign for Energy Efficiency
Waste Reduction Use of stoichiometric brominating agentsCatalytic C-H activation/functionalizationAtom Economy, Less Hazardous Synthesis
Safer Reagents Use of hazardous or toxic derivatizing agentsEnzymatic or biocatalytic derivatizationUse of Renewable Feedstocks, Catalysis

Advanced Computational Design of Analogues with Tuned Reactivity

Computational chemistry provides powerful tools for the rational design of analogues of this compound with precisely tuned reactivity. By using methods like Density Functional Theory (DFT), researchers can predict how structural modifications will influence the molecule's electronic properties and reaction energetics, thereby guiding synthetic efforts toward compounds with desired characteristics. ucsf.edu

DFT calculations can be used to model the transition states of potential reactions, allowing for the prediction of reaction barriers and, consequently, reaction rates and selectivity. vub.be For example, before synthesizing a series of analogues with different substituents on the phenyl ring, computational models can predict which substituents would most effectively lower the activation energy for a desired catalytic cross-coupling reaction. This in silico screening saves significant experimental time and resources.

Furthermore, computational tools can analyze frontier molecular orbitals (HOMO and LUMO) to understand and predict reactivity. mdpi.com By calculating how different functional groups alter the energy and distribution of these orbitals, scientists can design analogues with enhanced properties for specific applications. For example, in designing a molecule for use in an electron donor-acceptor (EDA) complex for photochemical applications, calculations can identify substituents that tune the HOMO-LUMO gap to absorb light at a specific wavelength. acs.org This predictive power is crucial for creating novel photocatalysts or photoresponsive materials. These computational approaches enable the design of molecules for specific biological targets by modeling protein-ligand interactions, predicting binding affinities, and identifying key interactions that can be optimized. researchgate.netnih.gov

Computational MethodPredicted PropertyImpact on Reactivity / Application
Density Functional Theory (DFT) Transition state energies, reaction pathwaysPredicts reaction feasibility, selectivity, and rates for catalytic transformations.
Frontier Molecular Orbital (FMO) Analysis HOMO/LUMO energy levels and distributionsTunes electronic properties for photocatalysis, sensor design, and redox activity.
Molecular Docking / Dynamics Binding affinity, interaction modes with biomoleculesGuides design of analogues as potent and selective enzyme inhibitors or biological probes.
Quantitative Structure-Activity Relationship (QSAR) Correlation between structure and biological activityPredicts the biological effects of unsynthesized analogues based on structural features.

Integration into Automated Synthesis Platforms

The synthesis and derivatization of molecules like this compound are well-suited for integration into automated synthesis platforms. These systems, which often combine flow chemistry with robotics and artificial intelligence, can accelerate research and development by enabling high-throughput experimentation and process optimization. rsc.org

Flow chemistry offers numerous advantages over traditional batch synthesis for automation. nih.gov Reactions are performed by continuously pumping reagents through tubes and reactors, allowing for precise control over parameters like temperature, pressure, and reaction time. acs.org This enhances reproducibility and safety, especially when handling reactive intermediates. acs.org A multi-step synthesis to produce a library of derivatives from this compound could be fully automated in a flow system, where the output of one reactor flows directly into the next, eliminating manual workup and purification steps.

The true power of these platforms is realized when they are coupled with real-time analytical tools (e.g., HPLC, NMR) and machine learning algorithms. beilstein-journals.org Such a self-optimizing system can autonomously conduct a series of experiments to find the optimal conditions for a specific reaction, such as a Suzuki coupling on the bromo-substituent. semanticscholar.orgnih.gov The algorithm would systematically vary parameters, analyze the results, and then decide on the next set of conditions to explore, efficiently navigating the complex parameter space to maximize yield or selectivity. User-friendly, cartridge-based automated synthesizers could also be employed, where pre-packaged reagents for common transformations are used to easily generate a diverse set of analogues for screening. youtube.com

Platform ComponentFunctionAdvantage for Derivatizing the Compound
Flow Reactor System Continuous processing of reagents in controlled channelsPrecise control of reaction conditions, enhanced safety, easy scalability.
Robotic Liquid Handler Automated dispensing of reagents and solventsHigh-throughput screening of different coupling partners and catalysts.
In-line Analytics (e.g., HPLC, UPLC-MS) Real-time monitoring of reaction progress and purityImmediate feedback on reaction outcomes without manual sampling.
Machine Learning Algorithm Autonomous experimental design and optimizationRapid identification of optimal reaction conditions (yield, selectivity) with minimal experiments.
Reagent Cartridge System Pre-packaged, standardized reagents for specific reactionsSimplifies the setup for common derivatizations (e.g., aminations, couplings).

Q & A

Basic Questions

Q. What are the key synthetic routes for 1-(2-Bromo-4-methoxyphenyl)propan-2-one?

  • Methodology : The compound is typically synthesized via bromination of 1-(4-methoxyphenyl)propan-2-one using brominating agents like N-bromosuccinimide (NBS) or bromine (Br₂) under catalytic conditions (e.g., benzoyl peroxide). The methoxy group directs bromination to the ortho position due to its electron-donating resonance effects. Post-reaction purification involves column chromatography or recrystallization to isolate the product .

Q. How does the bromine substituent influence reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The bromine atom at the ortho position acts as a strong leaving group, facilitating nucleophilic substitution (e.g., SN₂ reactions). The methoxy group at the para position enhances electron density on the aromatic ring, stabilizing transition states. Comparative studies with chloro analogs show slower reaction kinetics due to weaker leaving-group ability .

Q. What spectroscopic methods are effective for characterizing this compound?

  • Analytical Strategy :

  • ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm) and ketone (C=O, δ ~200–210 ppm) groups. The bromine atom induces deshielding in adjacent protons.
  • IR Spectroscopy : Detect C=O stretching (~1700 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹).
  • Mass Spectrometry : Confirm molecular weight (243.10 g/mol) via ESI-MS or EI-MS .

Advanced Research Questions

Q. How can regioselectivity in cross-coupling reactions involving this compound be optimized?

  • Experimental Design : Use palladium catalysts (e.g., Pd(PPh₃)₄) with ligands (e.g., XPhos) to enhance selectivity for Suzuki-Miyaura couplings. Solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) modulate reaction rates. The methoxy group’s electron-donating effect directs coupling to the bromine-bearing carbon .

Q. How to resolve contradictory data on stability under varying pH conditions?

  • Data Contradiction Analysis : Perform accelerated stability studies (pH 2–12, 25–60°C) with HPLC monitoring. Under acidic conditions, hydrolysis of the ketone may occur, while alkaline conditions promote demethylation of the methoxy group. Use deuterated solvents in NMR to track degradation products .

Q. What in vitro models assess its biological activity?

  • Biological Assay Design :

  • Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.
  • Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Include controls for bromine-related oxidative stress .

Comparative Reactivity and Structural Analysis

Q. How does electronic modulation by the methoxy group affect photophysical properties?

  • Theoretical/Experimental Approach : Compare UV-Vis spectra with non-methoxy analogs (e.g., 1-(2-bromophenyl)propan-2-one). Time-dependent DFT calculations predict bathochromic shifts due to extended π-conjugation from the methoxy group .

Q. Why does this compound exhibit unique crystallographic packing compared to trifluoromethoxy analogs?

  • Crystallography : Analyze single-crystal X-ray data (SHELX refinement). The methoxy group’s smaller steric profile allows tighter packing vs. bulkier trifluoromethoxy derivatives, influencing melting points and solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.